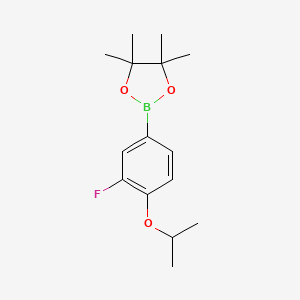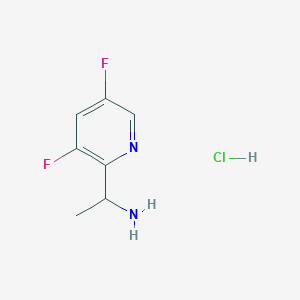
2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide (2-Bromo-N-CMBT) is a synthetic organic compound with a wide range of applications in the scientific research field. It has a unique structure and is composed of a bromine atom, a cyano group, a methyl group, a benzothienyl group and a butanamide group. It is used in the synthesis of various compounds, such as drugs, pesticides, and other chemicals. In addition, it has been used in the study of enzyme inhibition, drug metabolism, and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide: serves as a versatile precursor in the synthesis of various heterocyclic compounds. The presence of both bromo and cyano functional groups allows for reactions with bidentate reagents, leading to the formation of diverse heterocyclic structures . This compound’s utility in heterocyclic synthesis is significant due to the wide range of biological activities exhibited by heterocyclic compounds.
Biological Activity
The cyanoacetamide moiety of the compound is known to be a key building block in the creation of biologically active molecules. Research has shown that derivatives of cyanoacetamide exhibit a range of biological activities, which makes them valuable for the development of new chemotherapeutic agents .
Chemotherapeutic Agent Development
Due to its structural features, 2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide can be used to synthesize novel heterocyclic moieties with potential chemotherapeutic properties. Its reactivity can lead to the creation of compounds that may act as lead structures in the search for new cancer treatments .
Organic Synthesis Building Blocks
The compound can act as a building block in organic synthesis, particularly in the formation of vicinal haloethers. These structures are valuable intermediates that can be further transformed into a variety of functional derivatives, which are useful in a wide range of synthetic applications .
Nucleophilic Substitution Reactions
The bromo group in the compound is a good leaving group, which makes it suitable for nucleophilic substitution reactions. This property allows for the introduction of various nucleophiles into the molecule, enabling the synthesis of a plethora of new compounds with potential applications in medicinal chemistry .
Condensation and Substitution Reactions
The active hydrogen on the cyanoacetamide moiety of 2-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is reactive in condensation and substitution reactions. This reactivity can be harnessed to create a variety of compounds with potential applications in drug discovery and development .
Eigenschaften
IUPAC Name |
2-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-3-11(15)13(18)17-14-10(7-16)9-5-4-8(2)6-12(9)19-14/h8,11H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBQMXOONPKIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

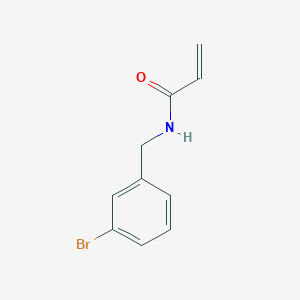
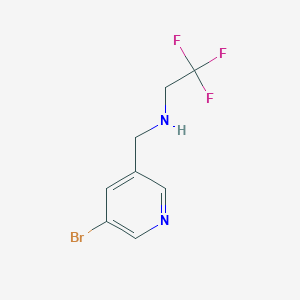
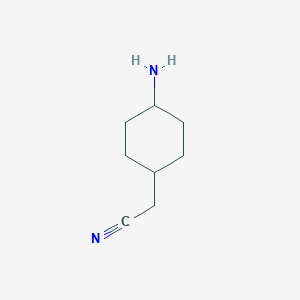
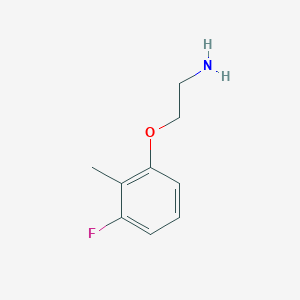
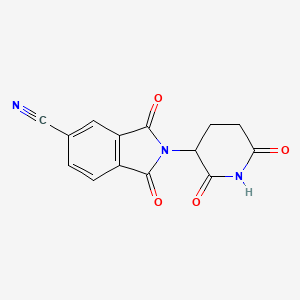
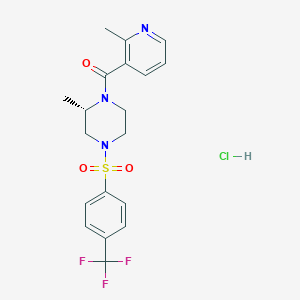
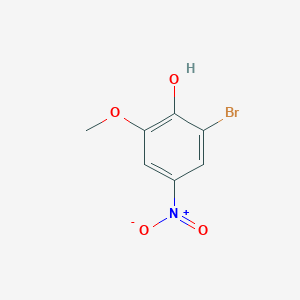
![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)

![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)
